

Application Note: Functionalization of N-Cyclopropyltetrahydrofuran-3-amine Derivatives

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Compound of Interest

Compound Name: *N-cyclopropyltetrahydrofuran-3-amine*

Cat. No.: B11756083

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Introduction & Structural Rationale

The **N-cyclopropyltetrahydrofuran-3-amine** scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors and GPCR modulators. This moiety combines two strategic design elements:

- The Tetrahydrofuran (THF) Ring: Acts as a polar, non-aromatic spacer that improves aqueous solubility compared to carbocyclic analogs. The ether oxygen serves as a specific hydrogen bond acceptor, often engaging backbone amides in the target protein.
- The N-Cyclopropyl Group: A critical bioisostere for alkyl groups. Unlike an isopropyl or ethyl group, the cyclopropyl ring confers:
 - Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger (C-like character), reducing susceptibility to CYP450-mediated oxidative dealkylation.
 - Conformational Restriction: The rigidity of the cyclopropyl ring locks the N-substituent vector, minimizing the entropic penalty upon binding.

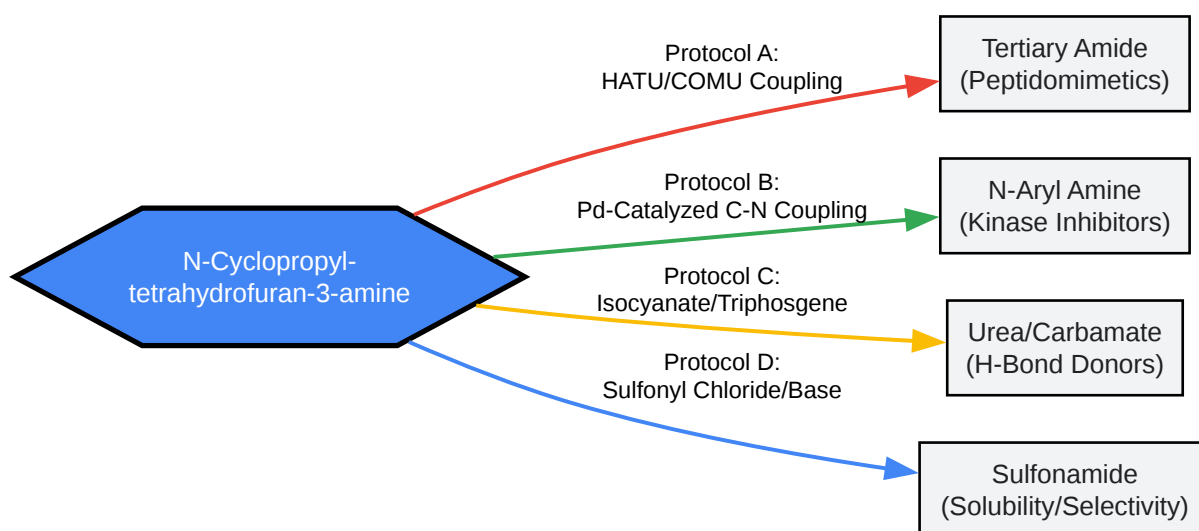
This guide details the functionalization of the secondary amine nitrogen, transforming the scaffold into tertiary amines, amides, ureas, and sulfonamides.

Chemical Properties & Handling

- **Basicity:** The nitrogen lone pair in N-cyclopropyl amines possesses increased s-character compared to dialkylamines, rendering it slightly less basic () but still highly nucleophilic.
- **Stability:** The cyclopropyl ring is generally stable to basic and neutral conditions. Caution: Avoid strong Lewis acids (e.g., , conc.) or radical conditions which may trigger cyclopropyl ring opening.

Reaction Map & Strategic Workflows

The following diagram outlines the core functionalization pathways covered in this guide.



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Figure 1: Divergent synthesis pathways for the **N-cyclopropyltetrahydrofuran-3-amine** scaffold.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (High-Efficiency)

Objective: Acylation of the sterically constrained secondary amine. Challenge: The cyclopropyl group creates steric bulk around the nitrogen, often requiring highly active coupling agents to prevent stalling or racemization of the acid partner.

Reagents:

- Carboxylic Acid (1.0 equiv)
- **N-Cyclopropyltetrahydrofuran-3-amine** (1.1 equiv)
- HATU (1.2 equiv) or COMU (1.2 equiv) for difficult substrates.
- DIPEA (3.0 equiv)
- Solvent: DMF or DMA (anhydrous).

Procedure:

- Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under .
- Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 5–10 minutes at RT to pre-activate the acid (formation of the At-ester).
 - Note: Color change to yellow/orange is typical.
- Add the **N-cyclopropyltetrahydrofuran-3-amine** (1.1 mmol) in one portion.
- Stir at RT for 2–12 hours. Monitor by LC-MS.[1]
 - Optimization: If conversion is <50% after 4h, heat to 50°C.
- Workup: Dilute with EtOAc, wash with sat.

(2x), water (1x), and brine (1x). Dry over

and concentrate.

- Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Synthesis of N-aryl derivatives (common in kinase inhibitors). Challenge: Secondary acyclic amines are excellent substrates, but the cyclopropyl group can retard reductive elimination from the Palladium center. Ligand selection is critical.

Reagents:

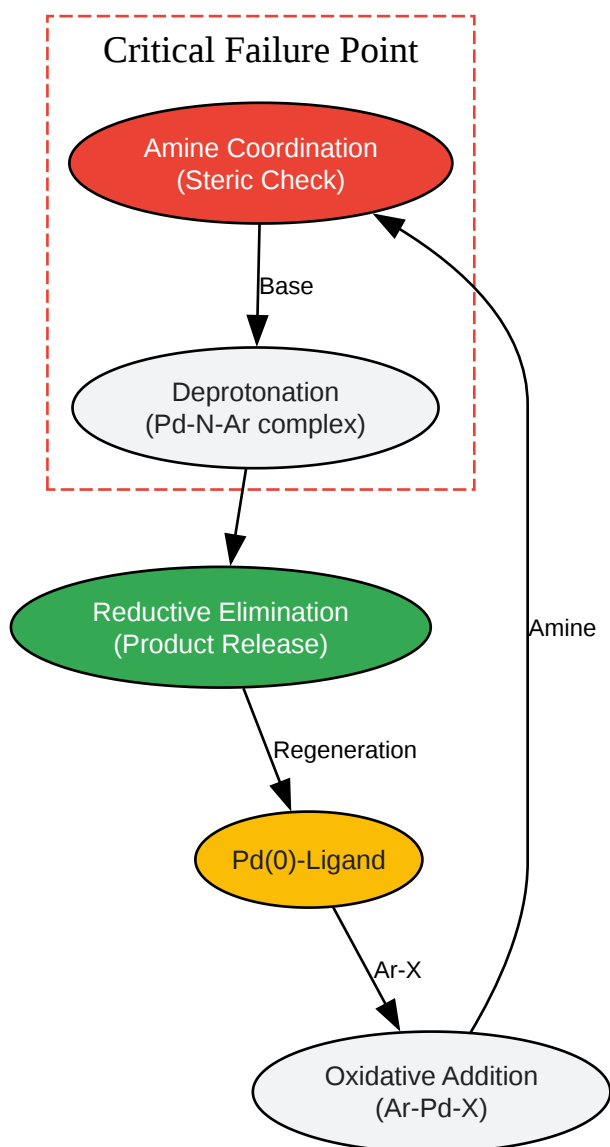
- Aryl Halide (Br or I preferred; Cl requires activation) (1.0 equiv)
- Amine Scaffold (1.2 equiv)
- Catalyst:
(2 mol%) or Pd(OAc)₂.
- Ligand: RuPhos or BrettPhos (4 mol%). Note: These bulky, electron-rich ligands facilitate the coupling of sterically hindered secondary amines.
- Base:
(1.5 equiv) or
(2.0 equiv).
- Solvent: Toluene or 1,4-Dioxane (degassed).

Procedure:

- Charge a reaction vial with Aryl Halide (1.0 mmol),
(18 mg, 0.02 mmol), RuPhos (19 mg, 0.04 mmol), and
(144 mg, 1.5 mmol).

- Purge with Argon/Nitrogen for 5 minutes.
- Add degassed Toluene (4 mL) and the amine scaffold (1.2 mmol).
- Seal and heat to 100°C for 12–16 hours.
- Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Mechanism & Troubleshooting (DOT Diagram):



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Figure 2: Catalytic cycle highlighting the steric bottleneck at amine coordination.

Protocol C: Urea Synthesis via Triphosgene

Objective: Creating stable urea linkers without using volatile isocyanates. Safety: Triphosgene generates phosgene in situ. Perform in a well-ventilated fume hood.

Procedure:

- Dissolve **N-cyclopropyltetrahydrofuran-3-amine** (1.0 mmol) and (2.5 mmol) in anhydrous DCM (5 mL) at 0°C.
- Add Triphosgene (0.35 mmol, 0.33 equiv) dissolved in DCM (1 mL) dropwise over 10 minutes.
- Stir at 0°C for 30 minutes to form the carbamoyl chloride intermediate.
- Add the second amine (, 1.1 mmol) in one portion.
- Allow to warm to RT and stir for 2 hours.
- Quench: Add sat. . Extract with DCM.

Data Summary & Optimization Table

Parameter	Standard Condition	Optimization for N-Cyclopropyl	Rationale
Coupling Agent	EDC/HOBt	HATU / COMU	Overcomes steric hindrance of the cyclopropyl ring.
Base (Amide)	TEA	DIPEA / NMM	Reduces racemization; DIPEA is less nucleophilic.
Pd Ligand	BINAP	RuPhos / BrettPhos	Bulky dialkylbiaryl ligands prevent -hydride elimination and aid reductive elimination.
Solvent (Pd)	DMF	Toluene / Dioxane	Non-polar solvents often favor the reductive elimination step in Buchwald couplings.
Temp (Pd)	80°C	100–110°C	Higher energy required to overcome steric barrier of N-cyclopropyl.

Case Study: Kinase Inhibitor Fragment

In the development of Type II kinase inhibitors, the **N-cyclopropyltetrahydrofuran-3-amine** moiety often replaces a morpholine or piperazine group.

- Observation: The switch to the N-cyclopropyl-THF amine often results in a 2–5x increase in potency due to the cyclopropyl group filling a small hydrophobic pocket (e.g., the ribose pocket or solvent front) while the THF oxygen engages in a water-mediated H-bond network.
- PK Impact: The scaffold typically shows improved permeability (

) compared to secondary acyclic amines due to the "masking" of the N-H polarity by the cyclopropyl group.

References

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